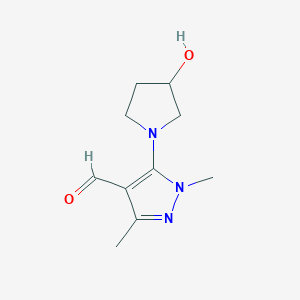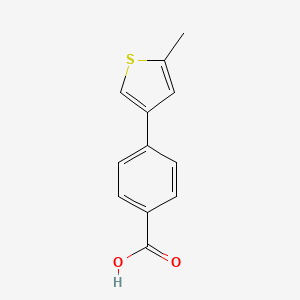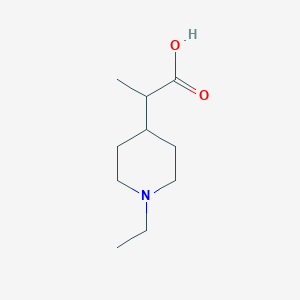![molecular formula C10H20N2O B13164058 N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)
N-[(3-Methylpiperidin-4-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Methylpiperidin-4-yl)methyl]propanamide is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methylpiperidin-4-yl)methyl]propanamide typically involves the reaction of 3-methylpiperidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Methylpiperidine+Propanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Methylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3-Methylpiperidin-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(3-Methylpiperidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, depending on the target. For example, it may bind to opioid receptors, modulating pain perception and providing analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Lofentanil: Another fentanyl analogue with high potency.
Ohmfentanyl: A derivative with modifications on the piperidine ring.
Uniqueness
N-[(3-Methylpiperidin-4-yl)methyl]propanamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and receptor binding affinity. This makes it a valuable compound for developing new drugs with potentially improved efficacy and safety profiles.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
N-[(3-methylpiperidin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C10H20N2O/c1-3-10(13)12-7-9-4-5-11-6-8(9)2/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
Clave InChI |
YUAYQZGAMMXWTN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCC1CCNCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


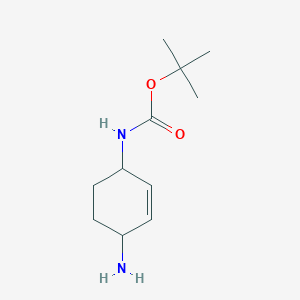

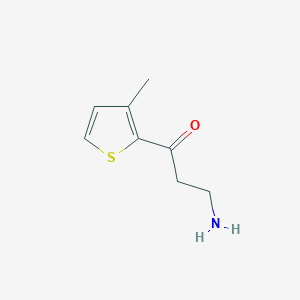
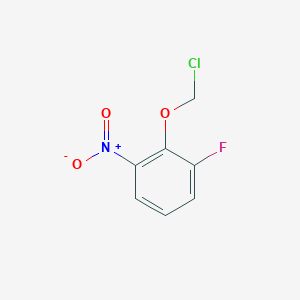
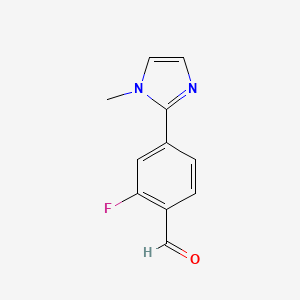
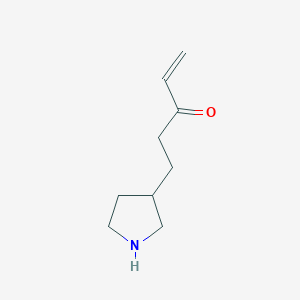

![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)
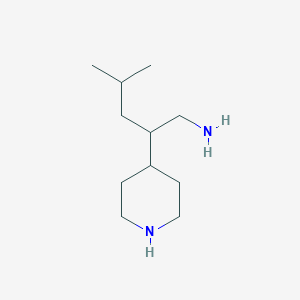
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide](/img/structure/B13164022.png)

